molecular formula C9H12NO2S+ B215182 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium

3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium

Cat. No. B215182
M. Wt: 198.26 g/mol
InChI Key: AGTAZVBKMPFRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium, also known as MPP+, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in understanding the mechanism of action of Parkinson's disease. MPP+ is a toxic compound that is structurally similar to dopamine, a neurotransmitter that plays a crucial role in the brain's reward system.

Mechanism of Action

3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ enters the dopaminergic neurons through the dopamine transporter (DAT) and accumulates in the mitochondria. Once inside the mitochondria, 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ has been shown to induce oxidative stress, mitochondrial dysfunction, and cell death in dopaminergic neurons. The biochemical and physiological effects of 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ are similar to those observed in Parkinson's disease, making it a useful tool for studying the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ in lab experiments is its selectivity for dopaminergic neurons. This allows researchers to study the effects of 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ on a specific population of neurons. However, one of the limitations of using 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ is its toxicity. 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ is a highly toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+. One direction is to study the effects of 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ on other populations of neurons. Another direction is to develop new compounds that are structurally similar to 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ but less toxic. Additionally, researchers could investigate the potential therapeutic applications of 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ in Parkinson's disease by studying the effects of 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ on animal models of the disease.
Conclusion:
In conclusion, 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ is a useful tool for studying the mechanism of action of Parkinson's disease. Its selectivity for dopaminergic neurons and its ability to induce oxidative stress, mitochondrial dysfunction, and cell death make it a valuable compound for scientific research. However, its toxicity requires careful handling and disposal. Future research on 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ could lead to a better understanding of Parkinson's disease and the development of new treatments for the disease.

Synthesis Methods

3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ is synthesized by the reaction of N-methyl-4-phenylpyridinium (3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+) with methyl iodide. The reaction takes place in the presence of a base, usually potassium carbonate, and an organic solvent such as dimethylformamide. The resulting compound is then purified by recrystallization.

Scientific Research Applications

3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ has been extensively used in scientific research to study the mechanism of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain, leading to a decrease in dopamine levels. 3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium+ is a toxic compound that selectively kills dopaminergic neurons, making it a useful tool for studying the disease.

properties

Product Name

3-(Methoxycarbonyl)-1-methyl-4-(methylsulfanyl)pyridinium

Molecular Formula

C9H12NO2S+

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 1-methyl-4-methylsulfanylpyridin-1-ium-3-carboxylate

InChI

InChI=1S/C9H12NO2S/c1-10-5-4-8(13-3)7(6-10)9(11)12-2/h4-6H,1-3H3/q+1

InChI Key

AGTAZVBKMPFRHE-UHFFFAOYSA-N

SMILES

C[N+]1=CC(=C(C=C1)SC)C(=O)OC

Canonical SMILES

C[N+]1=CC(=C(C=C1)SC)C(=O)OC

Origin of Product

United States

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